REACTION_SMILES
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[Cl:1][P:2]([Cl:3])([Cl:4])([Cl:5])[Cl:6].[Cl:7][S:8](=[O:9])(=[O:10])[OH:11].[cH:12]1[cH:13][cH:14][o:15][cH:16]1>>[Cl:7][S:8](=[O:9])(=[O:11])[c:14]1[cH:13][cH:12][cH:16][o:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccoc1
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)c1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |